![molecular formula C19H16N2O3S3 B2829809 N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797761-17-1](/img/structure/B2829809.png)
N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features both thiophene and oxalamide functional groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of thiophene derivatives and subsequent coupling reactions. Common synthetic routes include:
Formation of Thiophene Derivatives: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis.
Coupling Reactions: The thiophene derivatives are then coupled with oxalamide precursors under specific reaction conditions to form the final compound.
Analyse Des Réactions Chimiques
N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can be compared with other thiophene-based compounds:
Propriétés
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-25-15-5-3-2-4-14(15)21-19(24)18(23)20-10-13-6-7-16(27-13)17(22)12-8-9-26-11-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNOGAZNSVQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
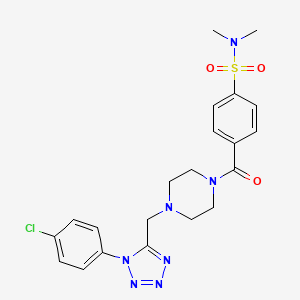
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2829731.png)
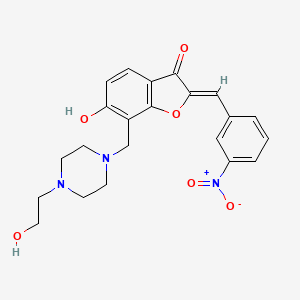
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2829733.png)
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/new.no-structure.jpg)
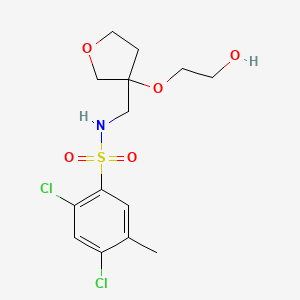
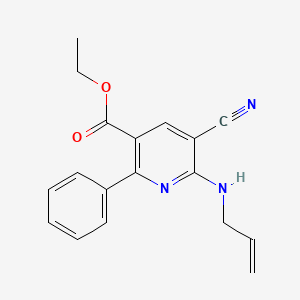
![1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2829740.png)
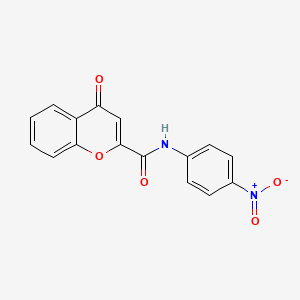
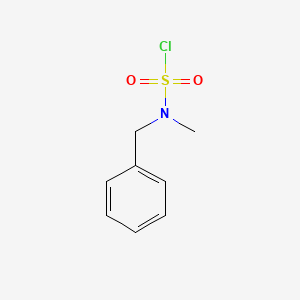

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
